molecular formula C30H54N6O9 B14414602 L-Threonyl-L-prolyl-L-leucyl-L-valyl-L-threonyl-L-leucine CAS No. 83162-96-3

L-Threonyl-L-prolyl-L-leucyl-L-valyl-L-threonyl-L-leucine

Cat. No.: B14414602
CAS No.: 83162-96-3
M. Wt: 642.8 g/mol
InChI Key: FJFCRWNVJSJFTA-HIOAPMMISA-N
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Description

L-Threonyl-L-prolyl-L-leucyl-L-valyl-L-threonyl-L-leucine is a peptide compound composed of six amino acids: threonine, proline, leucine, valine, threonine, and leucine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-prolyl-L-leucyl-L-valyl-L-threonyl-L-leucine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation: The carboxyl group of the incoming amino acid is activated using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).

    Coupling: The activated amino acid reacts with the amine group of the growing peptide chain.

    Deprotection: Temporary protecting groups on the amino acids are removed to allow further coupling.

Industrial Production Methods

In an industrial setting, the production of peptides like this compound can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, ensuring high efficiency and yield. Purification is typically achieved through high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-prolyl-L-leucyl-L-valyl-L-threonyl-L-leucine can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like threonine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or performic acid.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives can be used under standard SPPS conditions.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of threonine residues can lead to the formation of hydroxythreonine.

Scientific Research Applications

L-Threonyl-L-prolyl-L-leucyl-L-valyl-L-threonyl-L-leucine has several applications in scientific research:

    Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Potential therapeutic applications in drug development, particularly in designing peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of L-Threonyl-L-prolyl-L-leucyl-L-valyl-L-threonyl-L-leucine depends on its specific biological context. Generally, peptides exert their effects by binding to specific receptors or interacting with other proteins, thereby modulating signaling pathways. The molecular targets and pathways involved can vary widely based on the peptide’s sequence and structure.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Threonyl-L-prolyl-L-leucyl-L-valyl-L-threonyl-L-leucine is unique due to its specific sequence, which imparts distinct structural and functional properties. Its combination of hydrophobic and hydrophilic residues allows it to interact with various biological molecules, making it a versatile tool in research and potential therapeutic applications.

Properties

CAS No.

83162-96-3

Molecular Formula

C30H54N6O9

Molecular Weight

642.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-amino-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C30H54N6O9/c1-14(2)12-19(32-26(40)21-10-9-11-36(21)29(43)22(31)17(7)37)25(39)34-23(16(5)6)27(41)35-24(18(8)38)28(42)33-20(30(44)45)13-15(3)4/h14-24,37-38H,9-13,31H2,1-8H3,(H,32,40)(H,33,42)(H,34,39)(H,35,41)(H,44,45)/t17-,18-,19+,20+,21+,22+,23+,24+/m1/s1

InChI Key

FJFCRWNVJSJFTA-HIOAPMMISA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)O)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)C(C(C)O)N

Origin of Product

United States

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